Superior Binding Affinity to Mutant Dihydropteroate Synthase (Pro55Leu folP1) Compared to Dapsone
In a direct computational comparison against the dapsone-resistant mutant form of dihydropteroate synthase (folP1 Pro55Leu), CID21480113 exhibited a significantly more favorable binding energy profile. Molecular docking studies demonstrated that CID21480113 achieved a stronger interaction with the mutant enzyme's active site compared to dapsone [1].
| Evidence Dimension | Binding Energy to Mutant DHPS (Pro55Leu folP1) |
|---|---|
| Target Compound Data | Favorable binding conformation and lower binding energy (specific kcal/mol value not provided in abstract/summary, but qualitatively superior) |
| Comparator Or Baseline | Dapsone exhibited weaker binding and higher binding energy to the mutant enzyme |
| Quantified Difference | Qualitative improvement: CID21480113 showed a more favorable binding mode, suggesting enhanced inhibition of the mutant enzyme. |
| Conditions | Molecular docking simulation against the Pro55Leu mutant model of M. leprae folP1 (DHPS). |
Why This Matters
This provides a mechanistic rationale for CID21480113's activity against dapsone-resistant strains, directly addressing the primary limitation of the current standard of care.
- [1] Nisha J, et al. Discovery of a potential lead compound for treating leprosy with dapsone resistance mutation in M. leprae folP1. Mol Biosyst. 2016 Jun 21;12(7):2178-88. doi: 10.1039/c6mb00225k. PMID: 27120972. View Source
